(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
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Overview
Description
(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes nitro groups, a quinoline moiety, and a methanone group
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is found in many bioactive molecules and binds with high affinity to multiple receptors . The nitro groups and phenyl rings in the compound could potentially interact with various biological targets, but the specific targets would need to be determined experimentally.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit the enzyme’s activity by binding to its active site or allosteric sites. The presence of nitro groups could potentially lead to the formation of reactive species that interact with cellular components .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that they could affect multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the redox environment due to the presence of nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Nitration of Phenylquinoline: The starting material, 4-phenylquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Amination: The nitro-quinoline derivative is then subjected to amination reactions to introduce the amino group at the 2-position.
Coupling Reaction: The aminated product is coupled with a nitro-substituted benzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone: is similar to other nitro-quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitro groups and a quinoline moiety makes it particularly effective in interacting with biological macromolecules.
Properties
IUPAC Name |
[5-nitro-2-[(6-nitro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O5/c33-28(19-9-5-2-6-10-19)24-16-21(32(36)37)12-14-26(24)30-27-17-22(18-7-3-1-4-8-18)23-15-20(31(34)35)11-13-25(23)29-27/h1-17H,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTRMXCITQXHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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